(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(2-ethoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Overview
Description
(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(2-ethoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is a useful research compound. Its molecular formula is C26H30N2O2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one is 402.230728204 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electron Transport Layer in Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte based on a pyrrolopyrrole backbone, showcasing high conductivity and electron mobility, was synthesized for use as an electron transport layer in inverted polymer solar cells. This demonstrates the potential of pyrrolopyrrole derivatives in improving solar cell efficiency by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).
Structural and Bonding Analysis
The structure of a pyrrolizine derivative was elucidated through crystallography, revealing hydrogen bonding and the configuration of double bonds, which are crucial for understanding the chemical reactivity and potential applications of such compounds (Dey et al., 2003).
Cholesterol Biosynthesis Inhibition
A series of trans-6-(2-pyrrol-1-ylethyl)-4-hydroxypyran-2-ones were studied for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This research highlights the therapeutic potential of pyrrole derivatives in managing cholesterol levels (Roth et al., 1990).
Medicinal Fungus Derived Alkaloids
Compounds including pyrrole-containing alkaloids were isolated from the fermented mycelia of Xylaria nigripes, underscoring the significance of pyrrole derivatives in discovering new bioactive molecules with potential therapeutic applications (Xiong et al., 2016).
Electrochromic Properties
Research on asymmetric structure polymers based on carbazole-EDOT and dithienylpyrrole derivatives reveals their potential in electrochromic devices due to their fast switching time, reasonable optical contrast, and good coloration efficiency, indicating the versatility of pyrrole derivatives in materials science (Hu et al., 2019).
Properties
IUPAC Name |
(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(2-ethoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c1-2-30-24-11-6-5-10-22(24)23-16-20-17-27(25(29)26(20)12-7-13-28(23)26)21-14-18-8-3-4-9-19(18)15-21/h3-6,8-11,20-21,23H,2,7,12-17H2,1H3/t20-,23-,26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDFCHCHBJIWBD-CHZKFRDHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC3CN(C(=O)C34N2CCC4)C5CC6=CC=CC=C6C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@@H]2C[C@H]3CN(C(=O)[C@@]34N2CCC4)C5CC6=CC=CC=C6C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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